molecular formula C11H10N2O4S B4923476 3-nitro-N-(2-oxothiolan-3-yl)benzamide

3-nitro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B4923476
M. Wt: 266.28 g/mol
InChI Key: JQEJGQSAHUEQOF-UHFFFAOYSA-N
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Description

3-Nitro-N-(2-oxothiolan-3-yl)benzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the meta position of the benzene ring and a 2-oxothiolan-3-yl substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and biochemical properties, including ion channel modulation and enzyme inhibition . The 2-oxothiolan-3-yl group introduces a sulfur-containing heterocyclic moiety, which may enhance binding interactions with biological targets due to its unique electronic and steric properties .

Properties

IUPAC Name

3-nitro-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-10(12-9-4-5-18-11(9)15)7-2-1-3-8(6-7)13(16)17/h1-3,6,9H,4-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEJGQSAHUEQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 3-nitrobenzoic acid with 2-oxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

3-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-nitro-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical parameters of 3-nitro-N-(2-oxothiolan-3-yl)benzamide with related compounds:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological Target/Activity
This compound C₁₁H₁₀N₂O₄S 280.27* ~2.0† 3-NO₂, 2-oxothiolan-3-yl Not explicitly reported (inferred: ion channels)
3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574) C₁₉H₁₅N₂O₄ 341.33 3.5 3-NO₂, 4-phenoxyphenyl hERG1 potassium channel activator
2,6-Dichloro-N-(2-oxothiolan-3-yl)benzamide C₁₁H₉Cl₂N₂O₂S 290.16 2.04 2,6-Cl, 2-oxothiolan-3-yl Not reported (structural analog)
3-Nitro-N-(3-quinolyl)benzamide C₁₆H₁₁N₃O₃ 293.28 2.8 3-NO₂, quinoline-3-yl Bone metabolism, H⁺-ATPase inhibition
3-Nitro-N-[(1R)-1-phenylethyl]benzamide C₁₅H₁₃N₂O₃ 269.28 2.5 3-NO₂, (R)-1-phenylethyl Antimycobacterial (DprE1 inhibition)

*Calculated based on molecular formula.
†Estimated using analogs (e.g., 2,6-dichloro-N-(2-oxothiolan-3-yl)benzamide has logP = 2.04) .

Key Observations:
  • Substituent Effects: The 2-oxothiolan-3-yl group (present in the target compound and its dichloro analog) confers a polar surface area (~38 Ų) and hydrogen-bonding capacity, which may improve solubility compared to purely aromatic substituents (e.g., phenoxyphenyl or quinolyl) .
  • Nitro Group Position : The meta-nitro substitution is conserved in compounds targeting ion channels (e.g., ICA-105574) and enzymes (e.g., DprE1), suggesting its role in electronic modulation of the benzamide scaffold .
hERG1 Potassium Channel Modulators
  • ICA-105574 (3-Nitro-N-(4-phenoxyphenyl)benzamide): Acts as a mixed agonist of hERG1 channels, with activation dependent on interactions with pore helix residues (e.g., L622C, F557L). Mutation studies reveal that the phenoxyphenyl group stabilizes binding in the channel’s pore module .
  • Target Compound : While direct data is lacking, the 2-oxothiolan-3-yl group may alter binding kinetics compared to ICA-105574 due to steric differences and sulfur’s electron-donating effects.
Enzyme Inhibitors
  • 3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide : Inhibits DprE1, a key enzyme in mycobacterial cell wall synthesis, via interactions with a hydrophobic active site .
  • Target Compound : The 2-oxothiolan-3-yl group could mimic steric bulkiness of the phenylethyl substituent, but its heterocyclic nature may limit penetration into hydrophobic pockets.

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